Crystal Structure Analysis Reveals Significant Bond Angle Distortion in 4,6,8-Trimethylazulene Compared to Unsubstituted Azulene
X-ray crystallographic analysis reveals that the 4,6,8-trimethyl substitution pattern induces significant steric strain, resulting in measurable geometric distortions not present in the unsubstituted parent compound [1]. Specifically, the interior bond angles at the substituted carbon positions C(4), C(6), and C(8) are significantly smaller than the corresponding angles in azulene, and steric repulsion causes the exocyclic bonds at C(4) and C(8) to lean away from the five-membered ring [1].
| Evidence Dimension | Interior bond angles at substituted positions |
|---|---|
| Target Compound Data | Significantly smaller than corresponding angles in azulene |
| Comparator Or Baseline | Azulene |
| Quantified Difference | Statistically significant decrease; exact values reported in the crystal structure. |
| Conditions | Single-crystal X-ray diffraction at room temperature; crystals are monoclinic, space group P21/c, with a = 8.150(1), b = 11.999(3), c = 10.579(3) Å, β = 100.84(2)°. |
Why This Matters
This structural distortion directly impacts molecular packing, intermolecular interactions, and the electronic environment, which are critical factors for applications in organic electronics, crystal engineering, and ligand design.
- [1] WONG, H. N. C., SO, K. P., & MAK, T. C. W. (1984). The Crystal-Structure of 4,6,8-Trimethylazulene. Zeitschrift für Kristallographie, 169(1-4), 117-125. View Source
